Heptakis(6-O-sulfo)-(beta)-cyclodextrin
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Overview
Description
Heptakis(6-O-sulfo)-(beta)-cyclodextrin is a chemically modified cyclodextrin, a type of cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the introduction of sulfo groups at the 6-O position of each glucose unit, enhancing its solubility and interaction capabilities. This compound is particularly significant in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(6-O-sulfo)-(beta)-cyclodextrin typically involves the sulfonation of beta-cyclodextrin. One common method includes reacting beta-cyclodextrin with chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective sulfonation at the 6-O position. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and yield. The purification steps are also scaled up, often involving automated systems for efficiency and quality control .
Chemical Reactions Analysis
Types of Reactions
Heptakis(6-O-sulfo)-(beta)-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The sulfo groups can participate in nucleophilic substitution reactions.
Complexation Reactions: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like pyridine for sulfonation and various guest molecules for complexation studies. Reaction conditions typically involve controlled temperatures and pH to ensure optimal interaction and product formation .
Major Products Formed
The major products formed from reactions involving this compound are often inclusion complexes with guest molecules. These complexes are used in various applications, including drug delivery and analytical chemistry .
Scientific Research Applications
Heptakis(6-O-sulfo)-(beta)-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Heptakis(6-O-sulfo)-(beta)-cyclodextrin exerts its effects primarily involves the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, while the hydrophilic sulfo groups enhance solubility and interaction with the surrounding environment. This dual functionality allows it to improve the solubility, stability, and bioavailability of various compounds .
Comparison with Similar Compounds
Similar Compounds
Heptakis(2,6-di-O-methyl)-(beta)-cyclodextrin: Another modified cyclodextrin with methyl groups at the 2 and 6 positions.
Heptakis(2,3-di-O-acetyl)-(beta)-cyclodextrin: Modified with acetyl groups at the 2 and 3 positions.
Heptakis(2,3-O-diacetyl-6-O-sulfo)-(beta)-cyclodextrin: Similar to Heptakis(6-O-sulfo)-(beta)-cyclodextrin but with additional acetyl groups.
Uniqueness
This compound is unique due to its specific sulfonation at the 6-O position, which significantly enhances its solubility and ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and analytical chemistry .
Properties
IUPAC Name |
heptasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;/m1......./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDYIAUDQVKGF-SRIYSEIISA-G |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na7O56S7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1849.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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